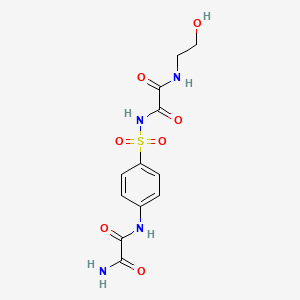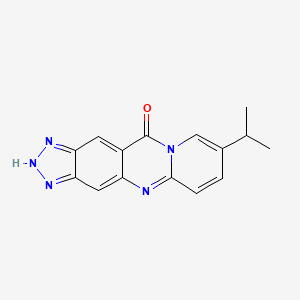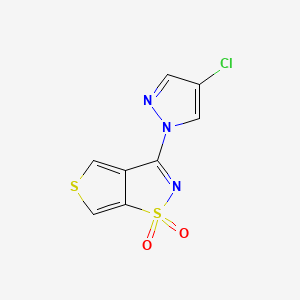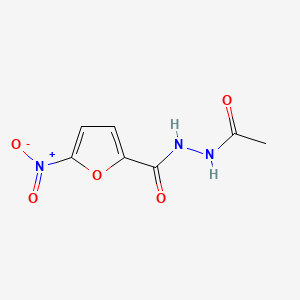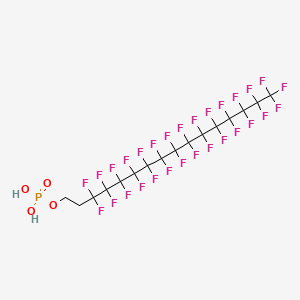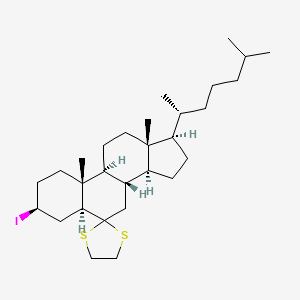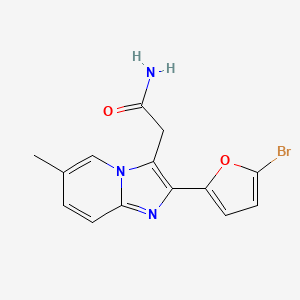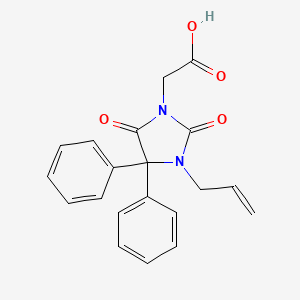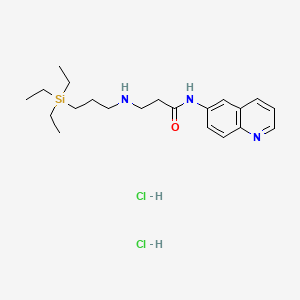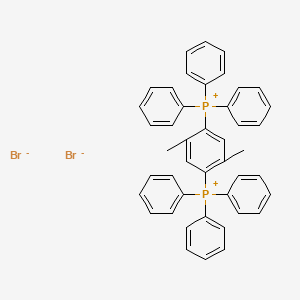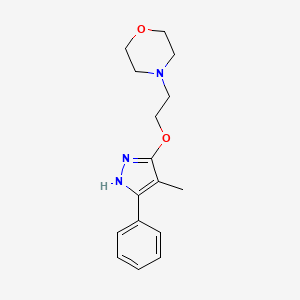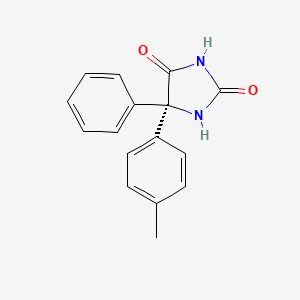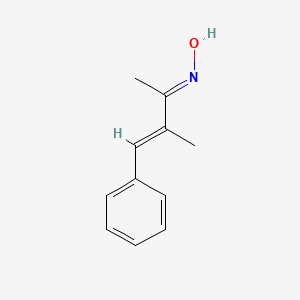
3-Buten-2-one, 3-methyl-4-phenyl-, oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La oxima de 3-metil-4-fenil-3-buten-2-ona se puede sintetizar mediante la condensación de benzaldehído con butanona en presencia de cloruro de hidrógeno gaseoso seco a bajas temperaturas . La reacción generalmente involucra los siguientes pasos:
- Mezclar benzaldehído y butanona en un solvente adecuado.
- Introducir gas cloruro de hidrógeno seco a la mezcla de reacción.
- Mantener la reacción a bajas temperaturas para facilitar el proceso de condensación.
Métodos de producción industrial
Si bien los métodos específicos de producción industrial de la oxima de 3-metil-4-fenil-3-buten-2-ona no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, utilizar reactivos de calidad industrial y emplear reactores de flujo continuo para mejorar la eficiencia y el rendimiento.
Análisis De Reacciones Químicas
Tipos de reacciones
La oxima de 3-metil-4-fenil-3-buten-2-ona experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar los derivados de oxima correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo oxima en un grupo amino.
Sustitución: El grupo oxima puede participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como borohidruro de sodio o hidruro de aluminio y litio se utilizan típicamente.
Sustitución: Los nucleófilos como la hidroxilamina se pueden utilizar para reacciones de sustitución.
Principales productos formados
Oxidación: Derivados de oxima con grupos funcionales alterados.
Reducción: Aminas derivadas de la reducción del grupo oxima.
Sustitución: Varios compuestos de oxima sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
La oxima de 3-metil-4-fenil-3-buten-2-ona tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de fármacos.
Industria: Se utiliza en la producción de fragancias y agentes saborizantes debido a sus propiedades olfativas únicas.
Mecanismo De Acción
El mecanismo de acción de la oxima de 3-metil-4-fenil-3-buten-2-ona implica su interacción con dianas moleculares y vías específicas. El grupo oxima puede formar complejos estables con iones metálicos, lo que puede influir en varios procesos bioquímicos. Además, la estructura del compuesto le permite participar en reacciones redox, afectando el estrés oxidativo celular y las vías de señalización .
Comparación Con Compuestos Similares
Compuestos similares
4-Fenil-3-buten-2-ona:
Metil estiril cetona: Otro compuesto relacionado con un esqueleto similar pero con diferentes grupos funcionales.
Singularidad
La oxima de 3-metil-4-fenil-3-buten-2-ona es única debido a la presencia del grupo oxima, que imparte una reactividad química distinta y posibles actividades biológicas. Esto lo diferencia de otros compuestos similares y lo hace valioso para aplicaciones específicas en investigación e industria.
Propiedades
Número CAS |
5460-65-1 |
|---|---|
Fórmula molecular |
C11H13NO |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
(NE)-N-[(E)-3-methyl-4-phenylbut-3-en-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C11H13NO/c1-9(10(2)12-13)8-11-6-4-3-5-7-11/h3-8,13H,1-2H3/b9-8+,12-10+ |
Clave InChI |
RPCAQDVUXPFSNA-CDKJVOIVSA-N |
SMILES isomérico |
C/C(=C\C1=CC=CC=C1)/C(=N/O)/C |
SMILES canónico |
CC(=CC1=CC=CC=C1)C(=NO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


